molecular formula C21H14ClNO3 B11164849 3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate

3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate

Cat. No.: B11164849
M. Wt: 363.8 g/mol
InChI Key: DAPNZGIGFXMVEX-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a benzyl group at the 3-position of the benzoxazole ring and a 2-chlorobenzoate ester group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate typically involves the cyclization of 2-aminophenol with benzyl chloride and 2-chlorobenzoic acid under specific reaction conditions. One common method includes:

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the 2-chlorobenzoate ester group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) 2-chlorobenzoate

InChI

InChI=1S/C21H14ClNO3/c22-18-9-5-4-8-16(18)21(24)25-15-10-11-17-19(23-26-20(17)13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

DAPNZGIGFXMVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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